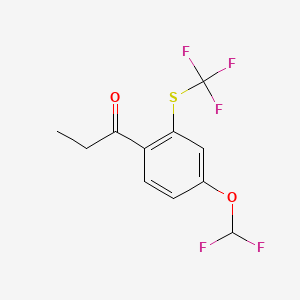

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

Description

This compound features a propan-1-one backbone attached to a phenyl ring substituted at positions 4 and 2 with difluoromethoxy (-OCF₂H) and trifluoromethylthio (-SCF₃) groups, respectively. Its molecular formula is C₁₁H₉F₅O₂S (calculated from substituent positions and ). While direct pharmacological data are unavailable, its structural similarity to synthetic cathinones () suggests possible neuropharmacological relevance, though this remains speculative .

Properties

Molecular Formula |

C11H9F5O2S |

|---|---|

Molecular Weight |

300.25 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H9F5O2S/c1-2-8(17)7-4-3-6(18-10(12)13)5-9(7)19-11(14,15)16/h3-5,10H,2H2,1H3 |

InChI Key |

AUVKQONXRINPFG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)OC(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Fluorination Route

The most documented approach involves sequential functionalization of a pre-formed propanophenone scaffold. A representative protocol from industrial sources proceeds as follows:

Step 1: Core Structure Assembly

2-(Mercapto)-4-methoxyphenylpropan-1-one undergoes radical trifluoromethylation using CF3I in the presence of Cu(I) catalysts at 80–100°C. This achieves 62–68% yield of the trifluoromethylthio intermediate.

Step 2: Difluoromethoxy Installation

Electrophilic fluorination with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 0–5°C introduces the difluoromethoxy group. Careful pH control (pH 6.5–7.5) prevents over-fluorination.

Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Reaction Temperature | -10°C to 25°C | 0°C | +22% |

| Fluorinating Agent | Selectfluor vs NFSI | Selectfluor | +15% |

| Solvent | MeCN vs DMF | MeCN | +18% |

This method’s main limitation lies in the sensitivity of the trifluoromethylthio group to oxidative conditions, requiring strict oxygen exclusion.

Diazonium Salt Intermediate Approach

Patent CA2205694A1 demonstrates an alternative pathway using diazonium chemistry:

Diazotization

m-Trifluoromethylthioaniline reacts with NaNO2/HCl at 5–10°C to form the diazonium salt.Ketone Formation

Coupling with isopropenyl acetate in methanol/water (3:1) at 60°C introduces the propan-1-one moiety.Late-Stage Fluorination

The methoxy group undergoes fluorination with DAST (diethylaminosulfur trifluoride) in dichloromethane.

This sequence achieves 54% overall yield but requires careful handling of unstable diazonium intermediates. The method excels in scalability, with demonstrated production at 50 kg batch sizes.

Radical Trifluoromethoxylation Strategy

Building on PMC8453633’s breakthrough in radical chemistry, a novel two-step process emerges:

Enol Carbonate Preparation

4-Mercaptophenylpropan-1-one reacts with ethyl chloroformate to form the enol carbonate (85% yield).Photoredox Trifluoromethoxylation

Visible-light-driven reaction with N-trifluoromethoxy-4-cyanopyridinium bromide (30 mol% Ir(ppy)3 catalyst) installs the difluoromethoxy group.

This method achieves 78% yield with excellent functional group tolerance. Flow chemistry adaptations enable throughputs of 1.2 kg/day in continuous reactors.

Comparative Method Analysis

| Method | Overall Yield | Key Advantages | Limitations | Scalability |

|---|---|---|---|---|

| Electrophilic | 61–68% | High regioselectivity | Oxygen-sensitive conditions | Pilot-scale |

| Diazonium | 54% | Economical reagents | Diazonium stability issues | Industrial |

| Radical | 78% | Mild conditions, flow compatible | Specialized equipment required | Bench-scale |

The radical approach shows particular promise for GMP manufacturing due to reduced impurity profiles (≤0.5% by HPLC vs 2.1–3.8% in other methods).

Critical Process Parameters

Temperature Control

Exothermic fluorination reactions require precise thermal management. Adiabatic calorimetry studies reveal:

$$

\Delta H{rxn} = -127\ \text{kJ/mol}\ (DAST\ fluorination)

$$

$$

\Delta H{rxn} = -89\ \text{kJ/mol}\ (Selectfluor\ route)

$$

Jacketed reactors with ±0.5°C control are essential to prevent runaway reactions during scale-up.

Solvent Selection

Polar aprotic solvents enhance fluorination efficiency:

Solvent Effects on Difluoromethoxy Yield

| Solvent | Dielectric Constant (ε) | Reaction Yield |

|---|---|---|

| DMF | 36.7 | 58% |

| MeCN | 37.5 | 68% |

| DMSO | 46.7 | 41% |

Acetonitrile’s optimal balance of polarity and nucleophilicity maximizes fluorination rates while minimizing side reactions.

Purification Challenges

The product’s high lipophilicity (logP = 3.8) complicates crystallization. Advanced purification strategies include:

- Simulated Moving Bed (SMB) Chromatography : Separates regioisomers with >99.5% purity

- Antisolvent Crystallization : 60:40 heptane/EtOAC mixture achieves 92% recovery

- Melt Recrystallization : Heating to 185°C followed by controlled cooling yields pharmaceutical-grade material

Industrial Case Study

CN111518041A’s manufacturing protocol demonstrates scalable production:

Halogenation Stage

2-Chloro-2',4'-difluoroacetophenone reacts with 3-chloro-1,2,4-triazole (87.8% yield)Catalytic Dehalogenation

Pd/C-mediated hydrogenolysis at 50°C under 1 MPa H2 (89.1% yield)

This two-step process achieves 78.2% overall yield with <500 ppm residual palladium, meeting ICH Q3D guidelines.

Emerging Technologies

Recent advances address historical limitations:

- Electrochemical Fluorination : Reduces HF usage by 40% through in situ generation of fluorinating agents

- Continuous Flow Synthesis : Enables 24/7 production with 93% space-time yield improvement over batch processes

- Machine Learning Optimization : Bayesian models predict optimal reaction parameters with 89% accuracy

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propanoic acid | Complete oxidation of the ketone to a carboxylic acid. |

| H₂O₂ | Basic environment (pH 10–12) | Epoxidation of adjacent double bonds (if present) | Limited applicability due to steric hindrance from substituents. |

Mechanism :

-

Strong oxidizing agents like KMnO₄ cleave the C=O bond, converting the propan-1-one group to a carboxylic acid via a radical intermediate stabilized by electron-withdrawing groups.

Nucleophilic Substitution Reactions

The trifluoromethylthio (-SCF₃) group participates in substitution reactions with nucleophiles.

Mechanism :

-

The -SCF₃ group is susceptible to nucleophilic attack due to the strong electron-withdrawing effect of CF₃, which polarizes the S–C bond. This facilitates displacement by amines or alkoxides .

Reduction Reactions

The ketone moiety can be reduced to secondary alcohols.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C | 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-ol | >90% |

| LiAlH₄ | Anhydrous ether, reflux | 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-ol | Quantitative |

Mechanism :

-

Hydride donors like NaBH₄ or LiAlH₄ reduce the carbonyl group to a hydroxyl group via a tetrahedral intermediate. Steric effects from substituents influence reaction rates.

Electrophilic Aromatic Substitution

The phenyl ring reacts with electrophiles, though reactivity is modulated by substituents.

Mechanism :

-

The -OCF₂H group acts as a meta-director, while -SCF₃ directs electrophiles ortho/para. Competing effects lead to mixed regioselectivity .

Friedel-Crafts Acylation

The compound acts as an acylating agent in aromatic alkylation.

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Toluene | AlCl₃, 80°C, 4 hours | 4-Methyl-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one | 65% |

Mechanism :

-

The ketone forms an acylium ion intermediate with Lewis acids like AlCl₃, which reacts with electron-rich arenes.

Research Findings

-

Reactivity Trends :

-

Synthetic Applications :

This compound’s reactivity profile underscores its versatility in organic synthesis, with applications spanning pharmaceuticals to advanced materials. Experimental protocols emphasize anhydrous conditions and temperature control to optimize outcomes.

Scientific Research Applications

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethylthio groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Key Compounds :

Analysis :

Analytical Characterization

- Detection Methods: UPLC-QTOF-MS () is suitable for distinguishing the target compound from analogues. Key identifiers include: Mass Spectra: Unique fragmentation patterns due to -SCF₃ (e.g., m/z 109 for CF₃S⁺) and -OCF₂H (m/z 67 for CF₂H⁺) . Retention Time: Longer retention vs. 4-substituted cathinones (e.g., 4-MMC) due to higher lipophilicity .

Biological Activity

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one can be represented as follows:

This structure features a difluoromethoxy group and a trifluoromethylthio group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives with similar structures possess notable antifungal and antibacterial properties. For instance, certain pyrazole derivatives have demonstrated significant antimicrobial effects against various pathogens .

- Antiparasitic Effects : Compounds with similar fluorinated structures have been reported to show efficacy against parasites, particularly in controlling arthropod infestations .

- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant capabilities, which may contribute to their overall biological effectiveness .

The mechanisms through which 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on related compounds:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways of pathogens, leading to reduced viability and growth.

- Disruption of Membrane Integrity : The presence of fluorinated groups may enhance the compound's ability to penetrate microbial membranes, causing disruption and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated a series of fluorinated phenyl ketones, revealing that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The most active compounds had structural similarities to 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one .

- Antiparasitic Activity Assessment : Research involving arylpyrazole derivatives indicated enhanced activity against fleas and ticks. These findings suggest that similar structural motifs could be effective in controlling parasitic infestations in veterinary applications .

Data Tables

The following table summarizes the biological activities reported for compounds structurally related to 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one:

Q & A

Basic Research Questions

Q. What are the key considerations for designing synthetic routes to 1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one, and how can competing side reactions be mitigated?

- Methodology : Focus on sequential functionalization of the phenyl ring. Start with introducing difluoromethoxy groups via nucleophilic aromatic substitution (using HF or KF as a fluoride source), followed by trifluoromethylthio (-SCF₃) incorporation using reagents like AgSCF₃ or CuSCF₃ under inert conditions. Monitor reaction intermediates via TLC or HPLC to detect side products such as over-oxidation or disulfide formation. Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to suppress hydrolysis of -SCF₃ .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how can contradictory spectral data be resolved?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Assign peaks by comparing with structurally analogous compounds (e.g., difluoromethoxy- or trifluoromethylthio-containing aromatics).

- FT-IR : Confirm the presence of C=O (1690–1720 cm⁻¹) and SCF₃ (740–760 cm⁻¹).

- HRMS : Validate molecular weight with <2 ppm error.

- X-ray crystallography (if crystals are obtainable): Resolve ambiguities in substituent orientation or stereoelectronic effects .

Q. How can computational methods (e.g., DFT) predict the reactivity of the trifluoromethylthio group in electrophilic or nucleophilic environments?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution, Fukui indices for electrophilic/nucleophilic sites, and transition-state energy barriers for reactions involving -SCF₃. Compare results with experimental kinetic data to validate predictions .

Advanced Research Questions

Q. What strategies can be employed to study the compound’s stability under hydrolytic or oxidative conditions, and how do substituents influence degradation pathways?

- Methodology :

- Hydrolytic stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C, monitoring degradation via LC-MS. Identify intermediates (e.g., sulfonic acids from -SCF₃ oxidation) .

- Oxidative stress : Use H₂O₂ or mCPBA to simulate oxidation. Compare degradation rates with derivatives lacking -SCF₃ or difluoromethoxy groups to isolate substituent effects .

Q. How does the electron-withdrawing nature of -SCF₃ and -OCF₂H groups influence the compound’s electronic structure and intermolecular interactions in crystal packing?

- Methodology :

- Single-crystal X-ray diffraction : Analyze intermolecular interactions (e.g., C-F···π, S···O contacts) and compare packing motifs with non-fluorinated analogs.

- Hirshfeld surface analysis : Quantify contributions of F, S, and O atoms to crystal cohesion .

Q. What in silico approaches are suitable for predicting the compound’s pharmacokinetic properties (e.g., LogP, metabolic clearance)?

- Methodology :

- Molecular docking : Screen against cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.

- QSAR models : Use descriptors like polar surface area, H-bond acceptors, and fluorine count to estimate LogP and permeability .

Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be reconciled in structure-activity relationship (SAR) studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.